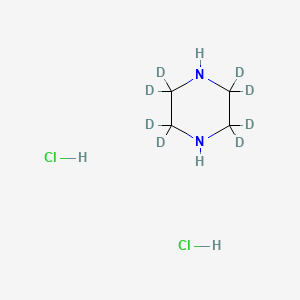

Piperazine-d8 Dihydrochloride

Übersicht

Beschreibung

Piperazine-d8 Dihydrochloride is the labelled derivative of Piperazine Dihydrochloride . Piperazine Dihydrochloride is an anthelmintic agent used in the treatment of parasitic worms in animals . It is effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm) .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis

The molecular structure of this compound is C4H12Cl2N2 .Chemical Reactions Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Analytical methods for the determination of piperazine in its formulations include the gravimetric method with 2,4,6-trinitrophenol (picric acid), colorimetric, spectrophotometric techniques, and chromatographic methods like high-pressure liquid chromatography [HPLC] and revered phase high-pressure liquid chromatography [RP HPLC], gas chromatography [GC], liquid chromatography–mass spectrometry [LC-MS] .Physical and Chemical Properties Analysis

Piperazine Dihydrochloride appears as white to cream-colored needles or powder . The molecular weight is 167.10 g/mol .Wissenschaftliche Forschungsanwendungen

Therapeutic Applications and Molecular Design

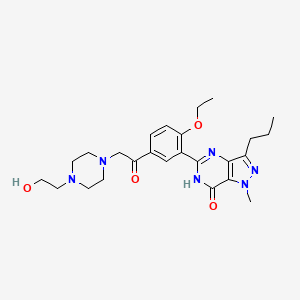

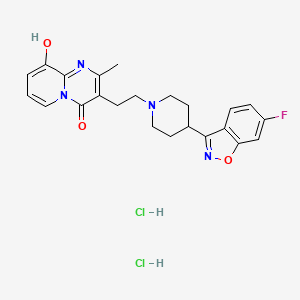

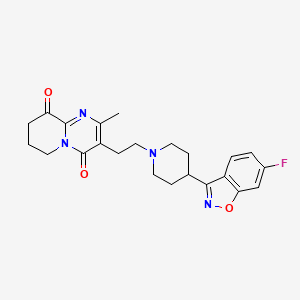

Piperazine derivatives, including Piperazine-d8 Dihydrochloride, have found extensive applications in the design of therapeutic drugs due to their significant medicinal potential. These compounds are involved in the rational design of drugs, exhibiting a wide array of therapeutic uses. Piperazine moiety is a common component in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and imaging agent properties. Modifying the substitution pattern on the piperazine nucleus leads to recognizable differences in the medicinal potential of resultant molecules, suggesting the flexibility of piperazine as a building block in drug discovery. The diversity in molecular design bearing the piperazine entity underscores its broad potential in pharmacophore development for various diseases, advocating for further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Activity and SAR

Piperazine and its analogues play a crucial role in antimycobacterial activity, especially against Mycobacterium tuberculosis (MTB). The compound has been a vital building block in the structural frame of several potent molecules reported in recent years. Notably, these molecules have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This review outlines the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing insights for developing safer, selective, and cost-effective antimycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Antidepressant Development and SAR

The presence of a piperazine substructure is a common feature in many marketed antidepressants, attributed to its favorable CNS pharmacokinetic profile. This review critically analyzes the significance of the piperazine moiety in developing novel antidepressants, providing an overview of current developments and SAR studies. It discusses the structural features and optimizations required to enhance the efficacy and potency of piperazine-based antidepressants, indicating the role of piperazine in specific binding conformations of these agents (Kumar, Sahu, Pathania, Singh, Akhtar, & Kumar, 2021).

Biological Potentials and Pharmacological Activities

Piperazines exhibit a broad range of biological and pharmacological activities, found in many biologically active compounds with antipsychotic, anti-depressant, anti-malarial, and anti-inflammatory properties. Modifications in the piperazine ring moiety show high efficacy with better potency and lesser toxicity. This review highlights the diverse biological activities related to piperazines and its derivatives, emphasizing the importance of piperazine in medicinal chemistry and drug development processes (Verma & Kumar, 2017).

Wirkmechanismus

Target of Action

Piperazine-d8 Dihydrochloride primarily targets the GABA (γ-aminobutyric acid) receptors located on the muscle membrane . These receptors play a crucial role in inhibitory neurotransmission, and their activation leads to hyperpolarization of nerve endings .

Mode of Action

This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By acting as an agonist at GABA receptors, this compound enhances the effect of GABA, leading to increased inhibitory neurotransmission . This results in the paralysis of parasites, which are then expelled from the host body .

Pharmacokinetics

Upon entry into the systemic circulation, this compound is partly oxidized and partly eliminated as an unchanged compound

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the paralysis of parasites . By binding to GABA receptors and enhancing inhibitory neurotransmission, this compound causes flaccid paralysis in parasites . This allows the host body to easily remove or expel these organisms .

Safety and Hazards

Piperazine Dihydrochloride can cause irritation to eyes, skin, and the respiratory system. It can also cause skin burns, sensitization, asthma, gastrointestinal upset, headache, nausea, vomiting, incoordination, and muscle weakness . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Piperazine-d8 Dihydrochloride interacts with various biomolecules in the body. It acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh), a molecule involved in the transmission of nervous signals . It also has an agonistic effect on GABA (gamma-aminobutyric acid) neurotransmitters in nerve cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It generally paralyzes parasites, allowing the host body to easily remove or expel the invading organism . This is achieved by causing a hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Temporal Effects in Laboratory Settings

It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

It seems that this compound also inhibits the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .

Eigenschaften

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1D2,2D2,3D2,4D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVIJWRCGSYCMB-VHGLFXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678653 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849482-21-9 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)